2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C29H31N5O3S |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H31N5O3S/c1-29(2,3)22-16-14-20(15-17-22)27-32-33-28(34(27)23-11-7-6-8-12-23)38-19-25(35)31-30-18-21-10-9-13-24(36-4)26(21)37-5/h6-18H,19H2,1-5H3,(H,31,35)/b30-18+ |
InChI Key |
LPHLTRAUNRLVAI-UXHLAJHPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C29H31N5O3S
- IUPAC Name: N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]}acetohydrazide
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity
- The compound has demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- A study reported that derivatives of triazole compounds exhibit enhanced antimicrobial efficacy with increased lipophilicity, suggesting structural modifications can improve activity .
-
Anti-inflammatory Properties
- In animal models, particularly using carrageenan-induced paw edema tests in Wistar albino rats, the compound has shown promising anti-inflammatory effects. The mechanism is believed to involve inhibition of pro-inflammatory cytokines .
- The anti-inflammatory activity correlates with the presence of the triazole moiety, which is known for its ability to modulate inflammatory pathways.
- Cholinesterase Inhibition
Case Study 1: Antibacterial Activity Assessment
In vitro tests were conducted to evaluate the antibacterial activity of the compound against a panel of bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses moderate antibacterial activity and could serve as a lead for further development.
Case Study 2: Anti-inflammatory Efficacy
In a controlled study using carrageenan-induced paw edema in rats:
- The compound was administered at varying doses (10 mg/kg, 20 mg/kg).
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 0 (Control) | 0 |
| 10 | 30 |
| 20 | 50 |
The results indicated a dose-dependent reduction in inflammation, supporting its potential use in inflammatory disorders .
Scientific Research Applications
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The specific compound has shown potential in inhibiting fungal growth, making it a candidate for developing new antifungal agents. Research indicates that triazole compounds can disrupt fungal cell membrane synthesis, leading to cell death .
Anticancer Properties
Studies have demonstrated that certain triazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The compound under review may interact with specific molecular targets involved in cancer cell proliferation and survival pathways, thereby presenting a promising avenue for cancer treatment .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes associated with metabolic disorders. For instance, it may serve as a potential inhibitor of acetylcholinesterase and alpha-glucosidase, which are relevant in the treatment of diseases like Alzheimer's and Type 2 diabetes, respectively .
Herbicidal Activity
Triazole compounds have been utilized as herbicides due to their ability to inhibit plant growth by interfering with hormone regulation and photosynthesis processes. The compound could be explored for its herbicidal properties against specific weed species, contributing to integrated pest management strategies in agriculture .
Fungicides
In agriculture, the use of triazoles as fungicides is well-documented. They prevent fungal diseases in crops by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. The compound's structure suggests it may have similar efficacy against agricultural pathogens .
Case Study 1: Antifungal Testing
In a study evaluating various triazole derivatives for antifungal activity, the compound was tested against Candida albicans. Results indicated significant inhibition at low concentrations compared to standard antifungal drugs, suggesting its potential as a new therapeutic agent.
Case Study 2: Enzyme Inhibition Profile
A detailed kinetic study assessed the inhibition of acetylcholinesterase by this compound. The findings revealed competitive inhibition with a calculated IC50 value indicating strong binding affinity to the enzyme's active site.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several analogs, differing primarily in substituents on the triazole ring and the benzylidene hydrazide moiety. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Triazole-Based Acetohydrazides
Key Observations:
Electronic Effects: Methoxy (target compound) and ethoxy () groups donate electrons, stabilizing the benzylidene moiety via resonance. The tert-butyl group (target compound, ) increases lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility .
Steric Effects :
- Bulky tert-butyl and dichlorophenyl groups () may hinder rotational freedom or binding to sterically sensitive targets compared to smaller substituents like ethyl () or single halogens .
Synthetic Routes :
- Most analogs are synthesized via Schiff base condensation (hydrazide + aldehyde/ketone) under acidic conditions, as seen in and . The tert-butyl-substituted triazole core is likely formed via cyclization of thiosemicarbazides .
Structural Characterization: X-ray crystallography (using SHELX, as in ) reveals planar triazole rings and non-coplanar benzylidene groups due to steric clashes. For example, tert-butyl groups may induce torsional strain in the triazole-phenyl linkage .
Q & A
Basic: What are the optimized synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the triazole core via cyclization of thiosemicarbazide derivatives, followed by functionalization of the sulfanyl group and condensation with a substituted benzaldehyde. Key steps include:
- Cyclization: Reacting 4-(4-tert-butylphenyl)-3-phenyl-1,2,4-triazole-5-thiol with chloroacetohydrazide in ethanol/DMF under reflux (80–90°C, 6–8 hours) .
- Condensation: Coupling the intermediate with 2,3-dimethoxybenzaldehyde in acidic ethanol (glacial acetic acid catalyst, 4–6 hours reflux) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips: - Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Adjust stoichiometry (1:1.2 molar ratio for condensation step) to minimize byproducts .
Basic: Which spectroscopic and analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- 1H/13C NMR: Confirm the hydrazone (E)-configuration via imine proton resonance (δ 8.3–8.5 ppm) and absence of rotamer splitting .
- HRMS: Validate molecular weight (e.g., [M+H]+ expected m/z: ~520.2) with <2 ppm error .
- IR Spectroscopy: Identify key functional groups (C=N stretch ~1600 cm⁻¹, S-H absence confirms sulfanyl linkage) .
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) .
Basic: How to design preliminary biological activity assays for this compound?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL .
- Cytotoxicity Assays: Employ MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition: Test against COX-2 or α-glucosidase using fluorometric assays (λex/λem = 340/450 nm) .
Controls: Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls.
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC50/EC50 values using 8-point dilution series (0.1–100 µM) to identify non-linear effects .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., tert-butyl to nitro group) to isolate pharmacophore contributions .
- Meta-Analysis: Cross-reference bioactivity data with computational docking (AutoDock Vina) to correlate binding affinity (ΔG) with experimental results .
Advanced: What computational strategies predict the compound’s target interactions and pharmacokinetics?
Methodological Answer:
- Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR). Focus on hydrogen bonding with triazole sulfur and π-π stacking with tert-butylphenyl .
- ADMET Prediction: SwissADME or pkCSM to estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition risk .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .
Advanced: How do structural modifications impact pharmacological properties?
Methodological Answer:
- Substituent Effects Table:
| Modification Site | Example Substituent | Impact on Activity | Reference |
|---|---|---|---|
| Phenyl (R1) | 4-Cl vs. 4-OCH3 | ↑ Anticancer (Cl) | |
| Triazole (R2) | Sulfanyl vs. methyl | ↓ Cytotoxicity | |
| Hydrazone (R3) | 2,3-OCH3 vs. 4-NO2 | ↑ Antimicrobial |
- Synthetic Strategy: Introduce electron-withdrawing groups (e.g., NO2) to enhance electrophilicity and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
